Calculated Lipophilicity Difference Relative to the Methyl Ester Analog
The target ethyl ester compound exhibits a calculated LogP of 1.25 (Leyan in-house algorithm) , substantially lower than the LogP of 1.94 reported for the methyl ester analog methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate (CAS 89502-07-8) on ChemSrc . This LogP reduction of approximately 0.69 units indicates that the ethyl ester confers greater hydrophilicity, which may be advantageous when designing probes or lead-like molecules requiring reduced lipophilicity to avoid off-target binding and poor aqueous solubility.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.25 (Leyan calculation) |
| Comparator Or Baseline | Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate: LogP = 1.94 (ChemSrc calculation) |
| Quantified Difference | ΔLogP = −0.69 (ethyl ester more hydrophilic) |
| Conditions | In silico prediction; experimental LogP not available. |
Why This Matters
For procurement decisions in early drug discovery, a LogP difference of ~0.7 can significantly shift a compound's position in property-based triage (e.g., Lipinski compliance) and guide the selection of the optimal ester for a target pharmacokinetic profile.
